5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide
Description
This compound belongs to the class of pyrazole-3-carbohydrazide derivatives, characterized by a pyrazole core substituted with a 4-((4-chlorobenzyl)oxy)phenyl group at position 5 and a 4-nitrobenzylidene hydrazide moiety at position 2. Its molecular formula is C24H17ClN4O4, with a molecular weight of 485.87 g/mol. The structural features include:
- Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
- 4-((4-Chlorobenzyl)oxy)phenyl group: A para-substituted phenyl ring linked via an ether bond to a 4-chlorobenzyl group, enhancing lipophilicity and steric bulk.
This compound is synthesized via a multi-step route involving:
Etherification: Coupling 4-hydroxyacetophenone with 4-chlorobenzyl chloride (as in ).
Pyrazole formation: Cyclization with hydrazine derivatives.
Schiff base condensation: Reaction of the carbohydrazide intermediate with 4-nitrobenzaldehyde.
Its structure is validated via NMR (¹H, ¹³C) and X-ray crystallography (using SHELXL, as referenced in ).
Properties
CAS No. |
634896-27-8 |
|---|---|
Molecular Formula |
C24H18ClN5O4 |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18ClN5O4/c25-19-7-1-17(2-8-19)15-34-21-11-5-18(6-12-21)22-13-23(28-27-22)24(31)29-26-14-16-3-9-20(10-4-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
PYRXARRHRKHASN-VULFUBBASA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone.
Substitution reactions: The pyrazole core is then functionalized with the 4-chlorobenzyl and 4-nitrobenzylidene groups through nucleophilic substitution reactions.
Final assembly: The final compound is assembled by coupling the substituted pyrazole with the appropriate carbohydrazide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Replacement of the chlorobenzyl group with the nucleophile.
Scientific Research Applications
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
The 4-nitrobenzylidene group in the target compound distinguishes it from analogs with alternative substituents:
Core Structure Modifications
Comparisons with pyrazoline (dihydropyrazole) derivatives ():
- Pyrazoline vs. Pyrazole : Pyrazolines (e.g., compounds 1–4 in ) have a saturated five-membered ring with one double bond, while the target compound’s pyrazole is fully aromatic.
- Biological Implications : Pyrazolines are often explored for anticonvulsant or anti-inflammatory activities, whereas pyrazole-carbohydrazides may target different pathways due to planarity and conjugation.
Spectroscopic and Crystallographic Data
- NMR Shifts :
- Crystallography : SHELX-refined structures () show planar pyrazole rings, with dihedral angles influenced by substituents. The 4-nitro group may induce torsional strain compared to smaller substituents.
Biological Activity
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anti-cancer and antimicrobial properties, along with relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrazole ring, a carbohydrazide moiety, and various aromatic substituents, specifically a chlorobenzyl ether and a nitrobenzylidene group. Its molecular formula is C₁₈H₁₈ClN₃O₃, with a molecular weight of approximately 474.9 g/mol. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.
1. Anti-Cancer Activity
Research indicates that 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide exhibits significant anti-cancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The IC₅₀ values for these activities are reported to be around 25.72 ± 3.95 μM for MCF-7 cells, indicating a potent effect on tumor cell viability .
Table 1: Summary of Anti-Cancer Activity
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induces apoptosis via caspase activation |
| U87 | 45.2 ± 13.0 | Inhibits cell proliferation |
2. Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. In particular, it has shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL . This suggests that the compound could be explored for potential applications in treating bacterial infections.
Table 2: Summary of Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets involved in cancer progression and microbial resistance mechanisms. The nitro group is particularly noted for its role in enhancing the compound's reactivity towards nucleophiles, which may facilitate its anti-cancer effects by forming reactive intermediates that induce cellular stress and apoptosis .
Case Study 1: In Vivo Anti-Cancer Efficacy
In a study conducted on tumor-bearing mice, administration of the compound resulted in significant tumor growth suppression compared to control groups. The treated mice exhibited reduced tumor volume and improved survival rates, which underscores the potential of this compound as an anti-cancer agent .
Case Study 2: Antimicrobial Efficacy in Clinical Isolates
A clinical study evaluated the effectiveness of the compound against multidrug-resistant strains of bacteria isolated from patients. Results indicated that the compound was effective in reducing bacterial load in infected tissues, supporting its potential use as an adjunct therapy in antibiotic-resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
